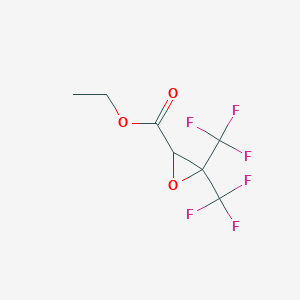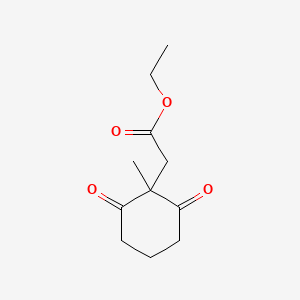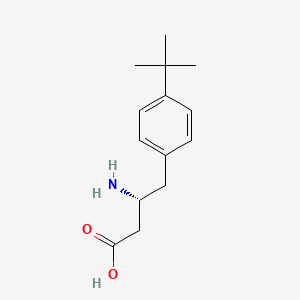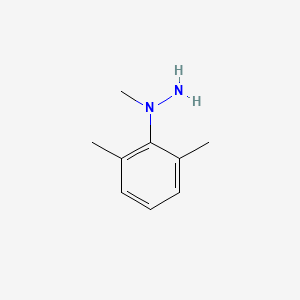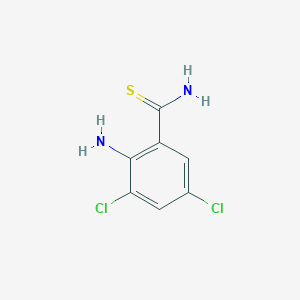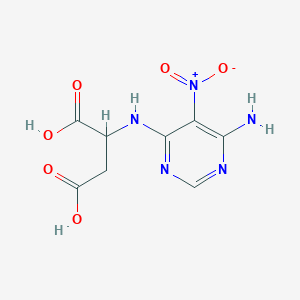
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid: is a chemical compound with the molecular formula C8H9N5O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid typically involves the nitration of a pyrimidine derivative followed by amination and subsequent coupling with aspartic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoformamide
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoacetic acid
Comparison: Compared to its similar compounds, n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid has a unique aspartic acid moiety, which enhances its solubility and potential for biological interactions. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
6972-83-4 |
|---|---|
Fórmula molecular |
C8H9N5O6 |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]butanedioic acid |
InChI |
InChI=1S/C8H9N5O6/c9-6-5(13(18)19)7(11-2-10-6)12-3(8(16)17)1-4(14)15/h2-3H,1H2,(H,14,15)(H,16,17)(H3,9,10,11,12) |
Clave InChI |
QNYLBLXBEKKYIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)NC(CC(=O)O)C(=O)O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



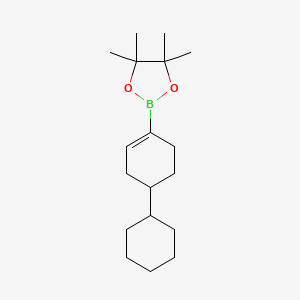
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
